Chiral (1R,2R) Stereochemistry vs. Racemic Mixture: Implications for Target Selectivity
The compound is specified as the (1R,2R)-enantiomer. In contrast, many commercial listings for '2-(4-methylphenyl)cyclopropane-1-carbohydrazide' (CAS 438219-20-6) refer to an undefined stereoisomeric mixture . The defined chirality of CAS 2173998-97-3 is a critical differentiator for structure-activity relationship (SAR) studies. While direct biological comparison data between the (1R,2R) and other enantiomers is not publicly available for this exact scaffold, class-level inference from cyclopropane-containing pharmaceuticals (e.g., tranylcypromine) demonstrates that enantiomers can exhibit up to a 10-fold difference in potency or opposite pharmacological effects due to differential binding to chiral biological targets like enzymes and receptors [1]. Therefore, for any study requiring a defined stereochemical input, the racemic analog (CAS 438219-20-6) is an unsuitable and non-equivalent substitute.
| Evidence Dimension | Stereochemical Purity & Biological Implications |
|---|---|
| Target Compound Data | (1R,2R) defined stereoisomer (CAS 2173998-97-3) |
| Comparator Or Baseline | Racemic or undefined stereoisomeric mixture (CAS 438219-20-6) |
| Quantified Difference | Qualitative difference: Defined chirality vs. undefined mixture. Class-level inference suggests up to 10x difference in biological activity between enantiomers. |
| Conditions | Synthetic procurement and structure-activity relationship (SAR) studies. |
Why This Matters
Selecting the correct enantiomer is non-negotiable for research on chiral targets; using the racemic mixture introduces an uncontrolled variable that can invalidate SAR and biological assay results.
- [1] Baker, G. B., & Coutts, R. T. (1989). Metabolism and pharmacokinetics of the monoamine oxidase inhibitor tranylcypromine. *Cellular and Molecular Neurobiology*, 9(3), 319-335. View Source
